molecular formula C10H15N3O2 B063211 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione CAS No. 190714-38-6

1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione

Cat. No.: B063211
CAS No.: 190714-38-6
M. Wt: 209.24 g/mol
InChI Key: ZPMIKPTTYNVZBU-UHFFFAOYSA-N
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Description

1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione is a versatile chemical compound with significant scientific potential. It is known for its unique structure, which combines a piperazine ring with a pyrrole-2,5-dione moiety. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It has shown promise in the development of pharmaceutical agents for treating neurological disorders and seizures.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. This interaction can lead to various physiological effects, such as anticonvulsant and anxiolytic properties.

Comparison with Similar Compounds

  • 1-(2-(Piperazin-1-yl)ethyl)-1H-pyrrole-2,5-dione
  • N-[(4-(3-trifluoromethylphenyl)piperazin-1-yl)propyl]-3-benzhydrylpyrrolidine-2,5-dione
  • N-[(4-(3,4-dichlorophenyl)piperazin-1-yl)ethyl]-3-methylpyrrolidine-2,5-dione

Uniqueness: 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione stands out due to its unique combination of a piperazine ring and a pyrrole-2,5-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12/h1-2,11H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMIKPTTYNVZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407898
Record name 1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190714-38-6
Record name 1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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